molecular formula C30H52O B161616 Tetrahymanol CAS No. 2130-17-8

Tetrahymanol

Cat. No. B161616
CAS RN: 2130-17-8
M. Wt: 428.7 g/mol
InChI Key: BFNSRKHIVITRJP-VJBYBJRLSA-N
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Description

Tetrahymanol is a gammacerane-type membrane lipid first discovered in the marine ciliate Tetrahymena pyriformis . It was later found in other ciliates, fungi, ferns, and bacteria . After being deposited in sediments that compress into sedimentary rocks over millions of years, tetrahymanol is dehydroxylated into gammacerane . Gammacerane has been interpreted as a proxy for ancient water column stratification .


Synthesis Analysis

Bacteria produce tetrahymanol by cyclization of squalene to a hopene molecule by squalene-hopene cyclase followed by a ring expansion involving a tetrahymanol synthase . In eukaryotes, tetrahymanol is formed by a squalene-tetrahymanol cyclase .


Molecular Structure Analysis

Tetrahymanol is a pentacyclic triterpenoid molecule. The triterpenoids are a class of molecules found in both bacteria and eukaryotes, which largely make hopanols and sterols, respectively . The tetrahymanol structure can have multiple stereoisomers .


Chemical Reactions Analysis

All triterpenoids are synthesized via the cyclization of the C30 isoprenoid chain, squalene . Eukaryotes use oxidosqualene cyclase and several other enzymes to create the tetracyclic skeleton found in steroids, a process that requires molecular oxygen .


Physical And Chemical Properties Analysis

Tetrahymanol has a chemical formula of C30H52O and a molar mass of 428.745 g·mol−1 . The structures of these molecular classes lend themselves to membrane rigidity and other, still unknown, physiological functions .

Scientific Research Applications

Tetrahymanol in Prokaryotes and Geochemical Significance

Tetrahymanol was first reported in the phototrophic bacterium Rhodopseudomonas palustris, marking its presence beyond eukaryotic taxa. This discovery expanded the significance of geochemical markers from the gammacerane series, which are found abundantly in marine sediments and palaeohypersaline environments (Kleemann et al., 1990).

Ubiquitous Occurrence in Marine Sediments

Multiple studies have identified tetrahymanol in various marine sediment samples. It is considered widespread, consistent with the ubiquitous occurrence of gammacerane, its diagenetic product, in mature sediments and crude oils. The diagenetic conversion from tetrahymanol to gammacerane likely involves dehydration and hydrogenation processes (Haven et al., 1989).

Tetrahymanol as a Biological Marker

Tetrahymanol's common occurrence in marine environments suggests that primitive organisms similar to Tetrahymena or other protozoa and bacteria contain this compound. It has been identified in a variety of marine depositional environments and bacterial/algal mats, indicating its widespread presence and potential as a biological marker for these organisms (Venkatesan, 1989).

Role in Marine Ciliates

Tetrahymanol is a principal neutral lipid in various marine ciliate species, especially those feeding on bacteria. Its abundance in pure cultures and field samples correlates well with ciliate biovolume, suggesting it as a specific marker for marine ciliates that feed on bacteria (Harvey & McManus, 1991).

Tetrahymena: A Model for Biological Studies

The ciliate Tetrahymena is extensively used in laboratory research due to its well-ordered structure and short life cycle. Tetrahymena, which produces tetrahymanol, facilitates various physiological and molecular studies, contributing significantly to fundamental biology and alternative methods to animal experimentation (Mar et al., 2019).

Tetrahymanol in Non-Marine Organisms

The presence of tetrahymanol has also been established in non-marine organisms like Oleandra wallichii. This indicates the presence of a similar non-oxidative squalene cyclase system in different organisms, which is crucial for the biosynthesis of tetrahymanol (Zander et al., 1969).

Tetrahymanol in Ancient Sediments

Tetrahymanol has been isolated from ancient sedimentary deposits like the Green River Shale, indicating its stability and persistence over geological timescales. This contributes to our understanding of ancient biochemical processes and the preservation of organic compounds in geological formations (Steel & Henderson, 1972).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

properties

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNSRKHIVITRJP-VJBYBJRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943803
Record name Tetrahymanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetrahymanol

CAS RN

2130-17-8
Record name Tetrahymanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2130-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahymanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahymanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,790
Citations
DA Langs, WL Duax, HL Carrell… - The Journal of Organic …, 1977 - ACS Publications
… Its structure was finally determined by interrelating tetrahymanol with known trite rpenes of … The isolated tetrahymanol was extensively purified by thin layer chromatography,17 sublimed, …
Number of citations: 13 pubs.acs.org
MI Venkatesan - Geochimica et Cosmochimica Acta, 1989 - Elsevier
… We identified tetrahymanol in extracts from various other … that tetrahymanol occurs ubiquitously in marine environments. In this report we present quantitative data of tetrahymanol from a …
Number of citations: 163 www.sciencedirect.com
HL Ten Haven, M Rohmer, J Rullkötter… - … et Cosmochimica Acta, 1989 - Elsevier
… The diagenetic conversion of tetrahymanol to … of tetrahymanol in marine sediments indicates either that protozoa of the genus Tetruh,vmena are widely distributed or that tetrahymanol is …
Number of citations: 366 www.sciencedirect.com
AB Banta, JH Wei, PV Welander - Proceedings of the …, 2015 - National Acad Sciences
… , tetrahymanol, in modern microbes. Here we establish that bacterial tetrahymanol producers … evolved a biochemical mechanism distinct from eukaryotes for synthesizing tetrahymanol. …
Number of citations: 65 www.pnas.org
E Caspi, JB Greig, JM Zander - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
… The resulting tetrahymanol acetate … was very similar to that of tetrahymanol, but showed increased intensity of … acid, it was possible to reisolate tetrahymanol. In a separate experiment a …
Number of citations: 21 www.ncbi.nlm.nih.gov
E Caspi - Accounts of Chemical Research, 1980 - ACS Publications
(3fi)-mevalonic acid1, 2 (1). Based on geochemical3 and other studies, 4 it was inferred that the biosynthetic processes of polyprenoids evolved in the very early stages of evolutionary …
Number of citations: 36 pubs.acs.org
HR Harvey, GB Mcmanus - Geochimica et Cosmochimica Acta, 1991 - Elsevier
We observed tetrahymanol (gammaceran-3β-ol) as a principal neutral lipid in eight marine ciliate species, most of which were scuticociliates, a group of ciliates that feeds mainly on …
Number of citations: 186 www.sciencedirect.com
RL Conner, FB Mellory, JR Landrey… - Biochemical and …, 1971 - Elsevier
… triterpene alcohol of Tetrahymena pyriformis , tetrahymanol, is replaced by ergosterol as a … Since tetrahymanol is not metabolized by the ciliate, loss of tetrahymanol from sterol-…
Number of citations: 48 www.sciencedirect.com
JM Zander, JB Greig, E Caspi - Journal of Biological Chemistry, 1970 - ASBMB
… In a search for an appropriate model we turned to the triterpene tetrahymanol (II) produced … endogenous tetrahymanol had been removed, we were able to biosynthesize tetrahymanol …
Number of citations: 50 www.jbc.org
JG Surak, RG Singh - Journal of Food Science, 1980 - Wiley Online Library
When butylated hydroxyanisole (BHA) was added to cultures of Tetrahymena pyriformis at concentrations up to 12.5 μg/ml, an inhibition in the synthesis of polar lipid.s was observed. …
Number of citations: 12 ift.onlinelibrary.wiley.com

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